N-(2-{[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)-4-phenylpiperazine-1-carboxamide
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Overview
Description
- It’s also known as N-(2-Amino-2-oxoethyl)-2-propenamide .
- Appearance: White crystalline solid.
- Solubility: Soluble in water and organic solvents.
N-(2-{[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)-4-phenylpiperazine-1-carboxamide: is an organic compound.
Preparation Methods
- The compound can be synthesized through a straightforward reaction.
- One common method involves reacting glycine with either acrolein or acryloyl chloride to yield N-(2-Amino-2-oxoethyl)-2-propenamide .
- Industrial production methods may vary, but the basic reaction remains consistent.
Chemical Reactions Analysis
- Common reagents include oxidizing agents (like potassium permanganate), reducing agents (such as sodium borohydride), and various nucleophiles.
- Major products depend on reaction conditions and starting materials.
N-(2-Amino-2-oxoethyl)-2-propenamide: can undergo various reactions:
Scientific Research Applications
Chemistry: Used as a chemical reagent and ligand in organic synthesis and biochemistry.
Biology: Investigated for its potential biological activities.
Medicine: Research into its pharmacological properties.
Industry: Possible applications in polymer chemistry or materials science.
Mechanism of Action
- The compound’s mechanism of action depends on its specific targets.
- It might interact with enzymes, receptors, or cellular pathways.
- Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
- While I don’t have direct information on similar compounds, we can explore related structures.
- Researchers often compare it to other amides, piperazines, or thiadiazoles.
- Its uniqueness lies in the combination of its functional groups and the 1,3,4-thiadiazole ring.
Properties
Molecular Formula |
C16H20N6O2S |
---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
N-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]-4-phenylpiperazine-1-carboxamide |
InChI |
InChI=1S/C16H20N6O2S/c1-12-19-20-15(25-12)18-14(23)11-17-16(24)22-9-7-21(8-10-22)13-5-3-2-4-6-13/h2-6H,7-11H2,1H3,(H,17,24)(H,18,20,23) |
InChI Key |
XJIIKPCODPYWLT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CNC(=O)N2CCN(CC2)C3=CC=CC=C3 |
Origin of Product |
United States |
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